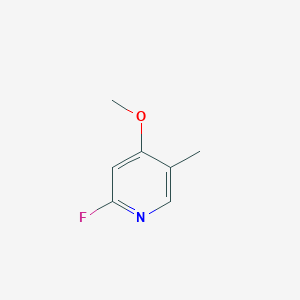
2-Fluoro-4-methoxy-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-methoxy-5-methylpyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methoxy-5-methylpyridine typically involves the fluorination of a suitable pyridine precursor. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring. For example, 2-amino-5-methylpyridine can be converted into 2-fluoro-5-methylpyridine via diazotization followed by fluorination .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of specialized fluorinating agents and catalysts to achieve high yields and selectivity. The use of complex fluorinating agents such as Selectfluor® has been reported to be effective in the synthesis of substituted fluoropyridines .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methoxy-5-methylpyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-4-methoxy-5-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Fluorinated pyridines are often used in the development of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: The compound’s stability and biological activity make it a valuable intermediate in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxy-5-methylpyridine depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby increasing its potency and selectivity. The methoxy and methyl groups can also influence the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylpyridine
- 2-Fluoro-5-methoxypyridine
- 4-Fluoro-2-methoxypyridine
Uniqueness
2-Fluoro-4-methoxy-5-methylpyridine is unique due to the specific arrangement of its substituents, which can significantly influence its chemical and biological properties. The presence of both fluorine and methoxy groups can enhance its reactivity and stability compared to other fluorinated pyridines .
Properties
Molecular Formula |
C7H8FNO |
|---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
2-fluoro-4-methoxy-5-methylpyridine |
InChI |
InChI=1S/C7H8FNO/c1-5-4-9-7(8)3-6(5)10-2/h3-4H,1-2H3 |
InChI Key |
GFCLRIMYKBGMRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















